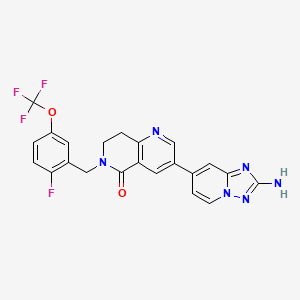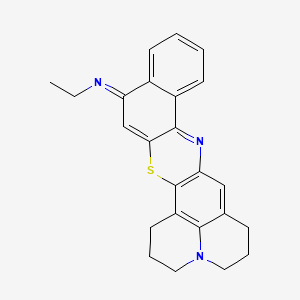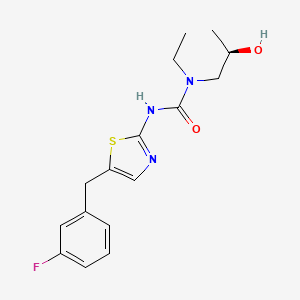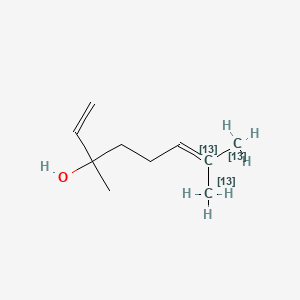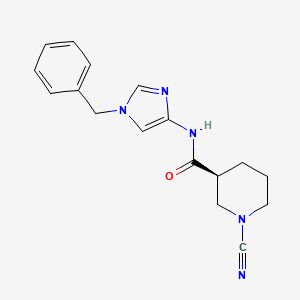
Dub-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dub-IN-7 is a compound known for its role as an inhibitor of deubiquitinating enzymes. These enzymes are involved in the removal of ubiquitin from proteins, a process that regulates various cellular functions. This compound has shown potential in the study of diseases mediated by dysregulated Janus kinase 2 activity, such as leukemia .
Vorbereitungsmethoden
The synthesis of Dub-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing deubiquitinating enzyme inhibitors often involve multi-step organic synthesis, purification, and characterization .
Analyse Chemischer Reaktionen
Dub-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dub-IN-7 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of deubiquitinating enzymes and their inhibitors.
Biology: this compound helps in understanding the role of ubiquitination in cellular processes.
Medicine: It is used in the research of diseases like leukemia, where dysregulated Janus kinase 2 activity is a factor.
Industry: This compound can be used in the development of new therapeutic agents targeting deubiquitinating enzymes
Wirkmechanismus
Dub-IN-7 exerts its effects by inhibiting deubiquitinating enzymes, which are responsible for removing ubiquitin from proteins. This inhibition affects various cellular pathways, including those involved in protein degradation, localization, and protein-protein interactions. The molecular targets of this compound include deubiquitinating enzymes that regulate Janus kinase 2 activity, which is crucial in the pathogenesis of certain leukemias .
Vergleich Mit ähnlichen Verbindungen
Dub-IN-7 is unique among deubiquitinating enzyme inhibitors due to its specificity and potency. Similar compounds include:
USP7 inhibitors: These inhibitors target ubiquitin-specific protease 7 and have shown potential in cancer treatment.
USP30 inhibitors: These inhibitors target ubiquitin-specific protease 30 and are being studied for their role in neurodegenerative diseases like Parkinson’s
This compound stands out due to its specific inhibition of deubiquitinating enzymes involved in Janus kinase 2 activity, making it particularly useful in leukemia research.
Eigenschaften
Molekularformel |
C17H19N5O |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(3S)-N-(1-benzylimidazol-4-yl)-1-cyanopiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c18-12-21-8-4-7-15(10-21)17(23)20-16-11-22(13-19-16)9-14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10H2,(H,20,23)/t15-/m0/s1 |
InChI-Schlüssel |
WLXFVKSSZWNPNW-HNNXBMFYSA-N |
Isomerische SMILES |
C1C[C@@H](CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


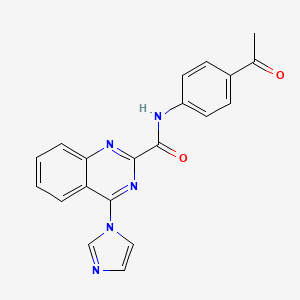
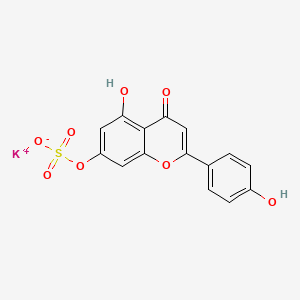

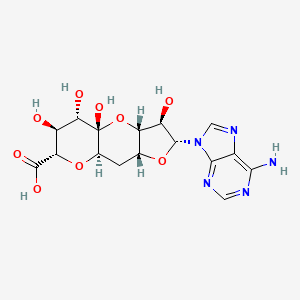

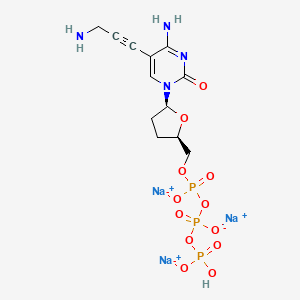

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
